3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Overview
Description
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one, commonly referred to as “3-Cl-DHIQ”, is an organic compound used in scientific research. It is a member of the isoquinolinone family and is widely used in chemical synthesis, drug discovery, and in the study of biochemical and physiological effects. 3-Cl-DHIQ is a versatile compound that can be used in a variety of laboratory experiments, providing researchers with a valuable tool for furthering their research.
Scientific Research Applications
Synthesis and Transformation
3-chloro-7,8-dihydroisoquinolin-5(6H)-one serves as a key intermediate in the synthesis of various compounds. Innovative methods for the preparation of 7,8-dihydroquinoline-5(6H)-one and related compounds from 1,3-diketone, showcasing its significance in synthetic chemistry (Huang & Hartmann, 1998). Furthermore, it's used in the creation of 8-chloro-3,4-dihydroisoquinoline through processes that highlight its versatility for generating various aryl-3,4-dihydroisoquinolines, underscoring its utility in developing potential drug candidates (Hargitai et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been explored for their pharmacological properties. Compounds related to this chemical structure have been synthesized to evaluate their potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, demonstrating the compound's role in the development of multifunctional therapeutic agents (Marvadi et al., 2019). This highlights its importance in addressing infectious diseases through novel therapeutic strategies.
Molecular Binding Studies
The compound and its derivatives also play a role in molecular binding studies, such as the investigation into melatonin receptor agonists and antagonists. This research sheds light on the nature of binding sites and offers insights into the design of receptor-targeted drugs, underscoring the compound's relevance in neuropharmacology and receptor studies (Faust et al., 2000).
Chemical Sensing
Additionally, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been employed in the development of chemosensors for metal ions. This application is crucial for environmental monitoring and analytical chemistry, indicating the compound's utility beyond pharmaceuticals into areas like environmental science and analytical methods (Prodi et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-7,8-dihydro-6H-isoquinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENMMZAMPPISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C=C2C(=O)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7,8-dihydroisoquinolin-5(6H)-one | |
CAS RN |
1105662-39-2 | |
Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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